1-(|A-D-Xylofuranosyl)-2-thiouracil
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Overview
Description
1-(|A-D-Xylofuranosyl)-2-thiouracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Preparation Methods
The synthesis of 1-(|A-D-Xylofuranosyl)-2-thiouracil typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, |A-D-xylofuranose, and the base, 2-thiouracil.
Glycosylation Reaction: The sugar moiety is then attached to the base through a glycosylation reaction. This involves the formation of a glycosidic bond between the sugar and the base.
Purification: The resulting compound is purified using techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-(|A-D-Xylofuranosyl)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiouracil moiety to dihydrothiouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(|A-D-Xylofuranosyl)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes involved in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(|A-D-Xylofuranosyl)-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include enzymes like DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription.
Comparison with Similar Compounds
1-(|A-D-Xylofuranosyl)-2-thiouracil can be compared with other nucleoside analogs, such as:
1-(|A-D-Xylofuranosyl)-2-uracil: Similar structure but lacks the sulfur atom, which may affect its reactivity and biological activity.
1-(|A-D-Xylofuranosyl)-2-thiocytosine: Contains a cytosine base instead of uracil, which may alter its mechanism of action and target specificity.
1-(|A-D-Xylofuranosyl)-2-thioguanine: Contains a guanine base, which may provide different therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the sugar moiety and the thiouracil base, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O5S |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
GJTBSTBJLVYKAU-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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